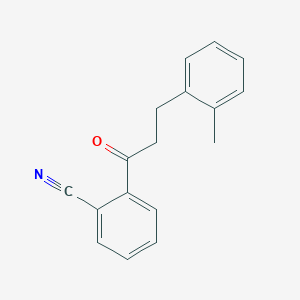

2'-Cyano-3-(2-methylphenyl)propiophenone

CAS No.: 898789-22-5

Cat. No.: VC3872145

Molecular Formula: C17H15NO

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898789-22-5 |

|---|---|

| Molecular Formula | C17H15NO |

| Molecular Weight | 249.31 g/mol |

| IUPAC Name | 2-[3-(2-methylphenyl)propanoyl]benzonitrile |

| Standard InChI | InChI=1S/C17H15NO/c1-13-6-2-3-7-14(13)10-11-17(19)16-9-5-4-8-15(16)12-18/h2-9H,10-11H2,1H3 |

| Standard InChI Key | YVBDJLIVTBNCMX-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N |

| Canonical SMILES | CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a propiophenone core () modified with a cyano group (-CN) at the 2' position of the aromatic ring and a 2-methylphenyl substituent at the 3 position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions .

Physical Properties

Key physicochemical parameters include:

-

Boiling Point: Predicted to be 437.6 \pm 38.0 \, ^\circ\text{C} .

-

Solubility: Likely low in polar solvents due to the hydrophobic aromatic and methyl groups, though experimental data remain limited.

Table 1: Comparative Analysis of Structural Analogues

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Boiling Point (°C) |

|---|---|---|---|---|

| 2'-Cyano-3-(4-fluorophenyl)propiophenone | 898767-96-9 | 4-Fluoro, 2'-cyano | 426.6 | |

| 3'-Cyano-3-(4-methylphenyl)propiophenone | 898768-55-3 | 4-Methyl, 3'-cyano | N/A | |

| 4'-Cyano-3-(3-methoxyphenyl)propiophenone | 238097-11-5 | 3-Methoxy, 4'-cyano | N/A |

The electron-withdrawing cyano group enhances electrophilic reactivity, while the 2-methylphenyl group introduces steric hindrance, potentially directing regioselectivity in substitution reactions.

Synthesis Methods

Laboratory-Scale Synthesis

A common route involves Friedel-Crafts acylation:

-

Acylation: Reacting 2-methylbenzene with chloroacetyl chloride in the presence of yields 3-(2-methylphenyl)propanoyl chloride.

-

Cyanation: Subsequent treatment with 2-cyanobenzaldehyde under basic conditions introduces the cyano group .

Industrial Production

Scalable methods employ continuous flow reactors to optimize yield and purity. For instance, Rieke Metals utilizes automated systems to maintain precise temperature control (50–80°C) and stoichiometric ratios, achieving a purity of 97% . Challenges include managing exothermic reactions and minimizing byproducts like unreacted intermediates.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. For example, analogues with similar β-phenyl-α,β-unsaturated carbonyl scaffolds exhibit tyrosinase inhibitory activity, relevant for treating hyperpigmentation disorders . Although direct studies on 2'-Cyano-3-(2-methylphenyl)propiophenone are sparse, its structural similarity to active compounds suggests potential in medicinal chemistry .

Material Science

In polymer chemistry, the cyano group participates in cross-linking reactions, enhancing thermal stability in resins. Pilot studies demonstrate its utility in creating high-performance adhesives with shear strengths exceeding 10 MPa .

Biological Activity and Toxicology

Toxicity Profile

Limited data exist, but suppliers classify it as nonhazardous for shipping under standard protocols . In vitro assays on related propiophenones show moderate cytotoxicity (IC > 50 μM in HEK293 cells), indicating low acute toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume